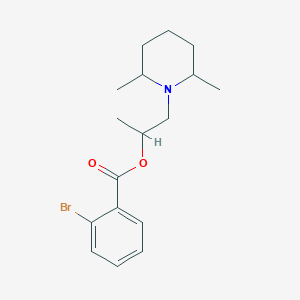

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate, also known as DMPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a pharmaceutical drug. DMPPB is a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), which is a type of ligand-gated ion channel that is widely distributed in the central nervous system (CNS).

Mechanism of Action

The α7 nAChR is a pentameric protein complex that consists of five subunits arranged around a central ion channel pore. Each subunit contains a large extracellular domain, a transmembrane domain, and a cytoplasmic domain. The extracellular domain binds to acetylcholine or other ligands, while the transmembrane domain forms the ion channel pore that allows cations such as Na+, K+, and Ca2+ to flow into the cell. The cytoplasmic domain interacts with various intracellular signaling proteins and enzymes.

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate binds to a specific site on the extracellular domain of the α7 nAChR, which is distinct from the orthosteric site that binds acetylcholine. This binding induces a conformational change in the receptor that stabilizes its open state and prolongs its activity. 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate also enhances the binding of acetylcholine to the orthosteric site and increases the cooperativity between the subunits, which further amplifies the receptor's response to acetylcholine. Additionally, 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate modulates the desensitization kinetics of the receptor by slowing down its entry into the desensitized state and facilitating its recovery from desensitization.

Biochemical and Physiological Effects

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate has been shown to have various biochemical and physiological effects on the CNS, which underlie its potential therapeutic benefits. 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate enhances the release of various neurotransmitters such as acetylcholine, glutamate, and dopamine, which are involved in cognitive function, memory, and mood regulation. 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate also increases the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which promote neuronal survival, growth, and differentiation. 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate has been shown to improve cognitive performance, memory consolidation, and synaptic plasticity in various animal models of CNS disorders.

Advantages and Limitations for Lab Experiments

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate has several advantages and limitations for lab experiments. One advantage is its high selectivity and potency for the α7 nAChR, which allows for specific modulation of this receptor without affecting other nAChR subtypes or other ion channels. Another advantage is its stability and solubility in various aqueous and organic solvents, which facilitates its use in biochemical and pharmacological assays. A limitation is its relatively low bioavailability and brain penetration, which may require the use of high doses or alternative delivery methods such as intracerebroventricular injection. Another limitation is its potential off-target effects on other proteins or enzymes, which may interfere with the interpretation of the results.

Future Directions

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate has several potential future directions for scientific research. One direction is the optimization of its pharmacokinetic properties, such as its brain penetration, metabolic stability, and duration of action, to improve its efficacy and safety as a therapeutic drug. Another direction is the investigation of its effects on other CNS disorders or pathological conditions, such as traumatic brain injury, stroke, or neurodegenerative diseases. Another direction is the exploration of its interactions with other drugs or compounds, such as other nAChR modulators, antipsychotics, or antidepressants, which may have synergistic or antagonistic effects. Finally, another direction is the elucidation of its molecular mechanism of action, which may provide insights into the structure-function relationships of the α7 nAChR and its role in CNS function and dysfunction.

Synthesis Methods

The synthesis of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate involves a multi-step reaction sequence that starts with the reaction of 2-bromobenzoic acid with 1-(2,6-dimethylpiperidin-1-yl)propan-2-ol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). This reaction produces the intermediate 2-bromobenzoyl-1-(2,6-dimethylpiperidin-1-yl)propan-2-ol, which is then treated with triethylamine (TEA) and benzoyl chloride to yield the final product 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate. The purity and yield of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate can be enhanced by recrystallization or chromatographic purification.

Scientific Research Applications

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate has been extensively studied for its potential therapeutic applications in various CNS disorders, including Alzheimer's disease, schizophrenia, depression, anxiety, and pain. The α7 nAChR is known to play a crucial role in cognitive function, synaptic plasticity, and neuroprotection, and its dysfunction has been implicated in the pathogenesis of these disorders. 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate acts as a PAM of the α7 nAChR, which enhances the receptor's sensitivity to endogenous acetylcholine and improves its desensitization kinetics. This leads to increased neuronal excitability, neurotransmitter release, and neurotrophic factor expression, which can potentially counteract the pathological changes in the CNS.

properties

Molecular Formula |

C17H24BrNO2 |

|---|---|

Molecular Weight |

354.3 g/mol |

IUPAC Name |

1-(2,6-dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate |

InChI |

InChI=1S/C17H24BrNO2/c1-12-7-6-8-13(2)19(12)11-14(3)21-17(20)15-9-4-5-10-16(15)18/h4-5,9-10,12-14H,6-8,11H2,1-3H3 |

InChI Key |

NTTBMJIADQIFRG-UHFFFAOYSA-N |

SMILES |

CC1CCCC(N1CC(C)OC(=O)C2=CC=CC=C2Br)C |

Canonical SMILES |

CC1CCCC(N1CC(C)OC(=O)C2=CC=CC=C2Br)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Chlorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294807.png)

![N-[2-(1-pyrrolidinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B294810.png)

![N-[2-(diethylamino)ethyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B294811.png)

![[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether](/img/structure/B294816.png)

![6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294817.png)

![3-Benzyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294819.png)

![3-Benzyl-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294821.png)

![3-Benzyl-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294822.png)

![3-Benzyl-6-[(2,4-dichlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294824.png)

![3-Benzyl-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294825.png)

![3-Benzyl-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294826.png)

![3-Benzyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294828.png)

![3-Benzyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294829.png)

![3-Benzyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294830.png)